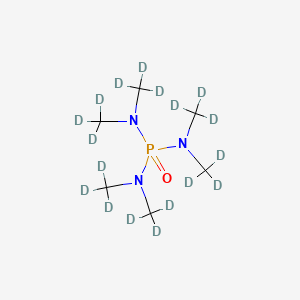
2-Éthyl-1,3-dithiane
Vue d'ensemble
Description
2-Ethyl-1,3-dithiane is an organic compound with the molecular formula C₆H₁₂S₂ and a molecular weight of 148.29 g/mol . It belongs to the class of 1,3-dithianes, which are six-membered rings containing two sulfur atoms at positions 1 and 3. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for carbonyl compounds.
Applications De Recherche Scientifique
2-Ethyl-1,3-dithiane has several applications in scientific research:
Mécanisme D'action
Target of Action
2-Ethyl-1,3-dithiane is a derivative of 1,3-dithianes, which are known to be versatile organic synthesis building blocks . They are commonly used as ‘umpolung’ reagents or acyl anion equivalents . The primary targets of 2-Ethyl-1,3-dithiane are carbonyl compounds, with which it can readily react .
Mode of Action
The anionic species of 2-Ethyl-1,3-dithiane, usually prepared by deprotonation with n-BuLi in THF at low temperatures, are able to react with many types of electrophiles . For 2-substituted-1,3-dithianes, deprotonation should sometimes be performed with t-BuLi and the reaction with electrophiles .
Biochemical Pathways
The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds . This versatility arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .
Pharmacokinetics
Its molecular weight is 148289 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of 2-Ethyl-1,3-dithiane’s action is the formation of new carbon–carbon bonds . This can lead to the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
Action Environment
The action of 2-Ethyl-1,3-dithiane can be influenced by various environmental factors. For instance, the temperature and the presence of other chemicals can affect the rate and outcome of its reactions . .
Méthodes De Préparation
2-Ethyl-1,3-dithiane can be synthesized through the reaction of 2-ethyl-1,3-propanedithiol with a carbonyl compound in the presence of a Brönsted or Lewis acid catalyst . Commonly used catalysts include p-toluenesulfonic acid and silica gel, which facilitate the formation of the dithiane ring. The reaction typically proceeds under mild conditions, offering high yields and ease of purification .
Industrial production methods for 2-ethyl-1,3-dithiane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste.
Analyse Des Réactions Chimiques
2-Ethyl-1,3-dithiane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiols.
Comparaison Avec Des Composés Similaires
2-Ethyl-1,3-dithiane is similar to other 1,3-dithianes and 1,3-dithiolanes, which also serve as protecting groups for carbonyl compounds . 2-ethyl-1,3-dithiane is unique due to its ethyl substituent, which can influence its reactivity and stability compared to other dithianes like 1,3-dithiane and 2-methyl-1,3-dithiane .
Similar Compounds
- 1,3-Dithiane
- 2-Methyl-1,3-dithiane
- 1,3-Dithiolane
These compounds share similar chemical properties and applications but differ in their substituents and specific reactivity profiles.
Propriétés
IUPAC Name |
2-ethyl-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCSAFCIQDJGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334779 | |
| Record name | 2-ethyl-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-23-4 | |
| Record name | 2-ethyl-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-1,3-DITHIANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1605884.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)






